(-)-alpha-Thujene

Übersicht

Beschreibung

(-)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (+)-alpha-thujene.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

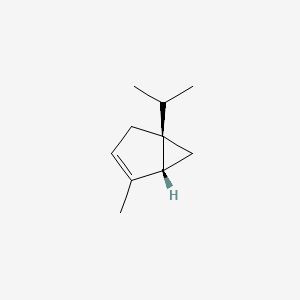

(-)-alpha-Thujene, a bicyclic monoterpene, is primarily found in the essential oils of various plants, such as Salvia officinalis (sage), Citrus reticulata (mandarin), and Juniperus scopulorum (rocky mountain juniper) . Its molecular formula is , with a molecular weight of 136.23 g/mol. The compound is characterized by its volatile nature and distinct aroma, making it valuable in the fragrance industry.

Agricultural Applications

Pest Control:

Recent studies have highlighted the potential of this compound as a natural insecticide. Research indicates that it can act as an oviposition inhibitor for pests such as the Pine cone borer (Conophthorus spp.). The increase in this compound concentration in damaged pine cones suggests its role in deterring pest oviposition . This property can be harnessed for developing eco-friendly pest control strategies.

Plant Growth Regulation:

The compound has also been studied for its effects on plant growth and development. Its application in agricultural practices may enhance plant resilience against biotic stressors, promoting healthier crop yields.

Medical Applications

Antimicrobial Properties:

this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on essential oils containing this compound showed effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use as a natural preservative in food products .

Antioxidant Activity:

The compound has demonstrated notable antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to its therapeutic potential .

Anti-inflammatory Effects:

Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory conditions. Its mechanism involves modulation of inflammatory pathways, although more detailed studies are required to elucidate these effects fully .

Food Technology Applications

Natural Preservative:

Due to its antimicrobial and antioxidant properties, this compound can be utilized as a natural preservative in food products. Its incorporation into food formulations could reduce reliance on synthetic preservatives, appealing to health-conscious consumers .

Flavoring Agent:

The pleasant aroma of this compound allows it to be used as a flavoring agent in the food industry. Its application can enhance the sensory profile of various food products, contributing to consumer acceptance and satisfaction.

Case Studies

Eigenschaften

CAS-Nummer |

3917-48-4 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

(1R)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m1/s1 |

InChI-Schlüssel |

KQAZVFVOEIRWHN-NXEZZACHSA-N |

SMILES |

CC1=CCC2(C1C2)C(C)C |

Isomerische SMILES |

CC1=CC[C@]2([C@@H]1C2)C(C)C |

Kanonische SMILES |

CC1=CCC2(C1C2)C(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.